N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
The compound is a pyridine derivative with a trifluoromethyl group and a tert-butyl group attached to the benzyl group. Pyridine derivatives are often used in pharmaceuticals and agrochemicals due to their wide range of biological activities .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the pyridine ring. The trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo various organic reactions. For example, the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Polymer Synthesis and Properties
N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide plays a significant role in the synthesis of polymers, demonstrating its utility in producing materials with exceptional properties. For instance, the compound has been utilized in the creation of polyamides with flexible main-chain ether linkages and ortho-phenylene units, leading to materials that are noncrystalline, highly soluble in polar solvents, and capable of forming transparent, flexible, and tough films. These polymers exhibit high glass transition temperatures and excellent thermal stability, which makes them suitable for various advanced applications (Hsiao, Yang, & Chen, 2000; Liaw, Liaw, & Chen, 2000).
Reductive Cleavage of Aromatic Carboxamides
The reductive cleavage of aromatic carboxamides, including those derived from pyridine and related structures, showcases another application of this compound. It has been shown that tert-butyl acylcarbamates undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, leading to nearly quantitative yields of Boc-protected (benzyl)amine. This method represents a gentle and efficient approach for the cleavage of amides, further illustrating the compound's versatility in organic synthesis (Ragnarsson, Grehn, Maia, & Monteiro, 2001).
Chemical Synthesis and Modifications
The compound has also been employed in chemical synthesis and modifications, exemplified by its use in generating a variety of structurally diverse molecules. For example, nucleophilic substitutions and radical reactions of phenylazocarboxylates demonstrate the compound's utility in creating modified aromatic structures through both nucleophilic and radical pathways. These reactions enable the synthesis of azocarboxamides and the modification of the benzene ring, highlighting the compound's applicability in complex organic transformations (Jasch, Höfling, & Heinrich, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O2/c1-23(2,3)17-10-12-19(13-11-17)28-21(30)20-5-4-14-29(22(20)31)15-16-6-8-18(9-7-16)24(25,26)27/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWAGBNZVGSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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